molecular formula C18H17NO4S2 B2754805 3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2097935-79-8

3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2754805
CAS No.: 2097935-79-8
M. Wt: 375.46
InChI Key: MIWIQHXTVNXWFI-UHFFFAOYSA-N
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Description

3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that exhibits unique properties, making it a promising candidate for various research applications.

Scientific Research Applications

  • Synthesis and Derivatization of Novel Heterocycles : A study by Hartman and Halczenko (2009) describes the sulfonation of 3-aroylthiophenes and furans to afford regioselectively-substituted heterocycles. This process is relevant for synthesizing a variety of heterocycles, potentially including the compound (Hartman & Halczenko, 2009).

  • Synthesis and Characterization of Sulfonamide Derivatives : Zhang Peng-yun (2013) synthesized and characterized 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, demonstrating the wide range of possible sulfonamide derivatives, which can include the compound (Zhang Peng-yun, 2013).

  • Reactivity of Benzo[b]thiophen and Benzo[b]furan Derivatives : Amin and Taylor (1978) explored the reactivity of benzo[b]thiophen and benzo[b]furan derivatives, providing insight into the chemical behavior of such compounds, which is relevant for understanding the applications of 3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide (Amin & Taylor, 1978).

  • Topically Active Carbonic Anhydrase Inhibitors : Graham et al. (1989) studied benzo[b]thiophene-2-sulfonamide derivatives for their potential as inhibitors of ocular carbonic anhydrase, which could be relevant for the compound (Graham et al., 1989).

  • Synthesis of Methylthio-Substituted Derivatives : Yin et al. (2008) prepared 2-(methylthio) derivatives from aryl methyl ketones, which highlights the potential for synthesizing various substituted derivatives including the compound (Yin et al., 2008).

  • Hybrid Polymers with Thiophenylanilino and Furanylanilino Backbones : Baldwin et al. (2008) reported on novel hybrid polymers with thiophenylanilino and furanylanilino backbones, which could be relevant for applications involving the compound (Baldwin et al., 2008).

  • Nitration of Benzo[b]thiophen Derivatives : Brophy et al. (1970) studied the nitration of benzo[b]thiophen derivatives, including conditions that lead to substitution at various positions. This research can inform the synthesis and functionalization of related compounds (Brophy et al., 1970).

Properties

IUPAC Name

3-acetyl-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-13(20)14-4-2-5-16(10-14)25(21,22)19-11-17(15-7-9-24-12-15)18-6-3-8-23-18/h2-10,12,17,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWIQHXTVNXWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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